5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid
Overview
Description
5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 460044-74-0. It has a molecular weight of 226.62 . This compound is solid in its physical form .
Synthesis Analysis
Benzofuran compounds, including this compound, can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring using proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClO4/c1-14-7-4-6 (11)2-5-3-8 (10 (12)13)15-9 (5)7/h2-4H,1H3, (H,12,13) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 226.62 .Scientific Research Applications
1. Inhibiting β-Amyloid Aggregation
A significant application of a derivative of 5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid is in inhibiting β-amyloid aggregation, which is crucial in the study of Alzheimer's disease. This application is based on the synthesis of a potent β-amyloid aggregation inhibitor using 5-Chloro-2-(4-methoxyphenyl)benzofuran as an intermediate (Choi, Seo, Son, & Kang, 2003).
2. Potential Antimicrobial Activity
Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which share structural similarities with this compound, have been synthesized and tested for antimicrobial activity against various bacteria and yeasts. This highlights its potential in developing antimicrobial agents (Krawiecka et al., 2012).
3. Synthesis of Novel Compounds
The synthesis of novel compounds using benzofuran derivatives as starting materials is an important application. For instance, the synthesis of isothiocoumarin derivatives from benzofuran compounds showcases the versatility of benzofuran derivatives in creating new chemical entities with potential biological activities (Pokhodylo, Matiychuk, & Obushak, 2010).
4. Study of Ion Transport
Research involving the synthesis of polyether carboxylic acids using benzofuran derivatives has been conducted to study their use as carriers for alkali metal ion transport through liquid membranes. This application is significant in the field of ion transport and membrane studies (Yamaguchi et al., 1988).
Future Directions
Benzofuran compounds, including 5-Chloro-7-methoxy-1-benzofuran-2-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing novel methods for synthesizing these compounds and exploring their potential as therapeutic agents .
Mechanism of Action
Target of Action
It is known that benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
These could potentially include pathways related to cell growth, oxidative stress, and viral replication .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may have effects such as inhibiting cell growth, reducing oxidative stress, and inhibiting viral replication .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-chloro-7-methoxy-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c1-14-7-4-6(11)2-5-3-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIWXWCGQMFLNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Cl)C=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366132 | |
Record name | 5-chloro-7-methoxy-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460044-74-0 | |
Record name | 5-chloro-7-methoxy-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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